molecular formula C14H16N4O4S B5067224 5-(4-methylsulfonylpiperazin-1-yl)-8-nitroquinoline

5-(4-methylsulfonylpiperazin-1-yl)-8-nitroquinoline

Cat. No.: B5067224
M. Wt: 336.37 g/mol
InChI Key: CWQWNXULJGPZRF-UHFFFAOYSA-N
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Description

5-(4-methylsulfonylpiperazin-1-yl)-8-nitroquinoline is a complex organic compound that belongs to the class of quinoline derivatives It features a quinoline core substituted with a nitro group at the 8-position and a piperazine ring substituted with a methylsulfonyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylsulfonylpiperazin-1-yl)-8-nitroquinoline typically involves multiple steps, starting from readily available starting materials. One common approach involves the nitration of quinoline to introduce the nitro group at the 8-position, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The methylsulfonyl group can be introduced via sulfonation reactions using appropriate sulfonating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for nitration and sulfonation steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4-methylsulfonylpiperazin-1-yl)-8-nitroquinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonyl chlorides.

Major Products Formed

    Reduction: Reduction of the nitro group yields 5-(4-methylsulfonylpiperazin-1-yl)-8-aminoquinoline.

    Substitution: Various substituted derivatives of the piperazine ring can be obtained depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-methylsulfonylpiperazin-1-yl)-8-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring can enhance the compound’s ability to bind to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methylsulfonylpiperazin-1-yl)picolinic acid
  • 4-chloro-6-(4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}-1H-pyrazol-5-yl)benzene-1,3-diol

Uniqueness

5-(4-methylsulfonylpiperazin-1-yl)-8-nitroquinoline is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. The presence of both the nitro and methylsulfonyl groups allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(4-methylsulfonylpiperazin-1-yl)-8-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-23(21,22)17-9-7-16(8-10-17)12-4-5-13(18(19)20)14-11(12)3-2-6-15-14/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQWNXULJGPZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=C3C=CC=NC3=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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